molecular formula C10H14ClNO2 B1352385 DL-Phenylalanine methyl ester hydrochloride CAS No. 5619-07-8

DL-Phenylalanine methyl ester hydrochloride

Cat. No.: B1352385
CAS No.: 5619-07-8
M. Wt: 215.67 g/mol
InChI Key: SWVMLNPDTIFDDY-UHFFFAOYSA-N
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Description

DL-Phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in various scientific and industrial applications. This compound is known for its role in peptide synthesis and its potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

DL-Phenylalanine methyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis . This compound interacts with various biomolecules, including enzymes and proteins, to modulate biochemical pathways. For instance, it inhibits tryptophan hydroxylase, leading to decreased serotonin synthesis . Additionally, this compound can interact with other neurotransmitter systems, influencing overall brain chemistry.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter serotonin levels, impacting mood and cognitive functions . It also affects glucose metabolism in certain cell types, such as inducing glucose intolerance in pregnant mice . These cellular effects highlight the compound’s potential in modulating physiological processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tryptophan hydroxylase, leading to enzyme inhibition . This inhibition reduces serotonin synthesis, affecting neurotransmitter levels in the brain. Additionally, the compound’s ability to cross the blood-brain barrier enhances its efficacy in modulating central nervous system functions . The binding interactions with enzymes and subsequent changes in gene expression further elucidate its molecular action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions but may degrade over extended periods . Long-term studies have shown that continuous administration can lead to sustained decreases in serotonin levels in the brain . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits serotonin synthesis without significant adverse effects . Higher doses can lead to toxic effects, such as cognitive defects and glucose intolerance . Understanding these dosage effects is essential for determining safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as tryptophan hydroxylase, influencing serotonin synthesis . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of neurotransmitters and other metabolites in the brain.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to affect central nervous system functions . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific tissues, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenylalanine methyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-phenylalanine with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of chlorotrimethylsilane and methanol is a common method, where the reaction is carried out at room temperature and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: DL-Phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Phenylalanine derivatives with carboxylic acid groups.

    Reduction: Phenylalanine derivatives with primary amine groups.

    Substitution: Various substituted phenylalanine derivatives depending on the reagents used.

Scientific Research Applications

DL-Phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • L-Phenylalanine methyl ester hydrochloride
  • D-Phenylalanine methyl ester hydrochloride
  • L-Tyrosine methyl ester hydrochloride

Comparison: DL-Phenylalanine methyl ester hydrochloride is unique in that it is a racemic mixture of both D- and L-phenylalanine methyl esters. This gives it distinct properties compared to its individual enantiomers. For example, D-Phenylalanine is known for its analgesic properties, while L-Phenylalanine is primarily involved in protein synthesis . The racemic mixture combines the benefits of both enantiomers, making it versatile for various applications.

Properties

IUPAC Name

methyl 2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-07-8, 7524-50-7
Record name Phenylalanine, methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-phenyl-DL-alaninate hydrochloride
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Record name 7524-50-7
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Record name Methyl 3-phenyl-DL-alaninate hydrochloride
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Synthesis routes and methods

Procedure details

5.0 Parts of D-phenylalanine methyl ester, dissolved in 80 parts of methanol, is treated, at room temperature, with 0.90 part of sodium methoxide. The mixture is heated rapidly to reflux and maintained at reflux for about 21/21/2 hours. Then the reaction mixture is cooled, acidified to pH 2 with concentrated hydrochloric acid and evaporated to dryness. The remaining crystalline residue is taken up in water, and sodium carbonate is added. 1,2-Dichloroethane is added to form two phases and the mixture is shaken and filtered. The organic layer is separated, washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and filtered. The filtrate is acidified with hydrochloric acid, cooled and stripped of solvent. Trituration with ether of the material which remains after solvent removal and subsequent filtration yields DL-phenylalanine methyl ester hydrochloride, melting at about 162°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of DL-Phenylalanine methyl ester hydrochloride in the context of the provided research?

A1: this compound is primarily utilized as a tool to induce serotonin depletion in research settings. [, , , ] It acts as a substrate for aromatic L-amino acid decarboxylase, the enzyme responsible for converting 5-hydroxytryptophan to serotonin. By competing with 5-hydroxytryptophan, it effectively reduces serotonin synthesis. []

Q2: How does this compound contribute to understanding the role of serotonin in pain and behavior?

A2: Studies have employed this compound to deplete serotonin levels in animal models, revealing its role in pain perception and behavior. For instance, co-administration of this compound with toad cake, a traditional Chinese medicine, abolished its analgesic effects in both nociceptive and neuropathic pain models, suggesting serotonin's involvement in these pain pathways. [] Additionally, transient serotonin depletion during adolescence, induced by this compound, resulted in reduced anxiety-like behavior and alcohol intake in female mice later in life, highlighting serotonin's long-term impact on behavior. [, ]

Q3: Can you provide examples of how this compound has been used to study the effects of antidepressants?

A3: this compound plays a crucial role in dissecting the mechanisms of antidepressants. Research has shown that the reversal learning impairments induced by this compound, mimicking serotonin depletion, can be alleviated by vortioxetine, a multimodal antidepressant. [] This suggests that vortioxetine's therapeutic effects may stem from its action on post-synaptic serotonin receptors, independent of its serotonin reuptake inhibition properties.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H14ClNO2. It has a molecular weight of 215.68 g/mol.

Q5: Are there any documented effects of this compound on gene expression?

A5: Yes, research has shown that administering this compound to pregnant rats leads to alterations in the expression of genes involved in serotonin synthesis and reuptake in their offspring at weaning. [] This highlights the potential long-term impact of serotonin disruption during critical developmental periods.

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